molecular formula C8H12FN3O2 B2814045 Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate CAS No. 2247206-74-0

Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2814045
CAS No.: 2247206-74-0
M. Wt: 201.201
InChI Key: WLOMGODCBNCFQG-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate typically involves the reaction of 1-(2-fluoroethyl)pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: The major products would include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: The major products would include alcohols or amines.

    Substitution: The major products would depend on the nucleophile used but could include various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(2-chloroethyl)pyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-bromoethyl)pyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-iodoethyl)pyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-14-8(13)5-10-7-4-11-12(6-7)3-2-9/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOMGODCBNCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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